Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)-
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Overview
Description
Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)-: is an organic compound with the molecular formula C12H20N2O2 It features a hexyl chain attached to an acetamide group, which is further connected to a 4-methyl-2-oxazolyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)- typically involves the reaction of hexylamine with 4-methyl-2-oxazolecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)- can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: The compound can be reduced under specific conditions to yield the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
Chemistry: Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)- is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further pharmacological studies.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)- is used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)- involves its interaction with specific molecular targets. The oxazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The compound may inhibit enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Acetamide, N-hexyl-: This compound lacks the oxazole ring, making it less versatile in terms of chemical reactivity.
Acetamide, N-(4-methylphenyl)-:
Acetamide, N-(4-methoxyphenyl)-N-methyl-: The methoxy group introduces different electronic effects, impacting its reactivity and biological activity.
Uniqueness: Acetamide, N-hexyl-N-(4-methyl-2-oxazolyl)- stands out due to the presence of the oxazole ring, which imparts unique electronic and steric properties. This makes it a valuable compound for various scientific and industrial applications, offering a distinct advantage over similar compounds.
Properties
CAS No. |
57068-02-7 |
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Molecular Formula |
C12H20N2O2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N-hexyl-N-(4-methyl-1,3-oxazol-2-yl)acetamide |
InChI |
InChI=1S/C12H20N2O2/c1-4-5-6-7-8-14(11(3)15)12-13-10(2)9-16-12/h9H,4-8H2,1-3H3 |
InChI Key |
PTUHRKSMPCEBBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C1=NC(=CO1)C)C(=O)C |
Origin of Product |
United States |
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